REACTION_CXSMILES
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[C:1]([O:5][C:6](=[O:17])[NH:7][C:8]1[CH:13]=[C:12](Cl)[C:11]([Cl:15])=[C:10]([Cl:16])[CH:9]=1)([CH3:4])([CH3:3])[CH3:2].[OH-:18].[K+]>>[C:1]([O:5][C:6](=[O:17])[NH:7][C:8]1[CH:13]=[C:12]([OH:18])[C:11]([Cl:15])=[C:10]([Cl:16])[CH:9]=1)([CH3:4])([CH3:3])[CH3:2] |f:1.2|
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Name
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Quantity
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3.98 g
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Type
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reactant
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Smiles
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C(C)(C)(C)OC(NC1=CC(=C(C(=C1)Cl)Cl)Cl)=O
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Name
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|
Quantity
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1.77 g
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Type
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reactant
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Smiles
|
[OH-].[K+]
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Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The product was isolated by preparative HPLC
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Type
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CUSTOM
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Details
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to yield 760 mg (20%)
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Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OC(NC1=CC(=C(C(=C1)O)Cl)Cl)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |